molecular formula C10H17NO3 B1455266 N-(Cyclopentylcarbonyl)-2-methylalanine CAS No. 1220021-10-2

N-(Cyclopentylcarbonyl)-2-methylalanine

Cat. No.: B1455266
CAS No.: 1220021-10-2
M. Wt: 199.25 g/mol
InChI Key: PNNLQYSUTUIWHE-UHFFFAOYSA-N
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Description

N-(Cyclopentylcarbonyl)-2-methylalanine is an organic compound that features a cyclopentylcarbonyl group attached to the nitrogen atom of 2-methylalanine

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,9(13)14)11-8(12)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNLQYSUTUIWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylcarbonyl)-2-methylalanine typically involves the reaction of 2-methylalanine with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process may be carried out under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylcarbonyl)-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(Cyclopentylcarbonyl)-2-methylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopentylcarbonyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylcarbonyl)-2-methylalanine
  • N-(Cyclopropylcarbonyl)-2-methylalanine
  • N-(Cyclobutylcarbonyl)-2-methylalanine

Uniqueness

N-(Cyclopentylcarbonyl)-2-methylalanine is unique due to its specific cyclopentylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different cycloalkyl groups.

Biological Activity

N-(Cyclopentylcarbonyl)-2-methylalanine is an amino acid derivative that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentylcarbonyl group attached to the 2-methylalanine backbone. The structural formula can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound's unique structure contributes to its biological properties, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in enzymatic reactions. It has been studied for its interaction with histone acetyltransferases (HATs), particularly EP300 and CBP, which are critical in regulating gene expression through histone modification.

Inhibition of Histone Acetyltransferases

Recent studies have demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on EP300 and CBP. For instance, modifications in the amino acid scaffold have shown varying degrees of potency against these enzymes, with some derivatives achieving submicromolar IC50 values (e.g., 0.17–0.22 μM) .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTarget EnzymeIC50 (μM)Mechanism of Action
This compoundEP300/CBP0.70Inhibition of histone acetylation
DS17701585EP3000.70Dose-dependent suppression of SOX2 expression
Compound 4 (N-Methylglycine derivative)EP3000.17Competitive inhibition

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of a derivative similar to this compound in a xenograft model using LK2 cells. Mice treated with the compound at doses of 50 mg/kg and 200 mg/kg showed a significant reduction in SOX2 mRNA levels, indicating effective inhibition of tumor growth through modulation of histone acetylation .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of various derivatives based on this compound. The study revealed that modifications at specific positions on the amino acid backbone could enhance inhibitory potency against HATs while improving metabolic stability . This highlights the importance of structural optimization in developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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